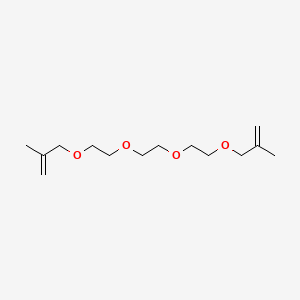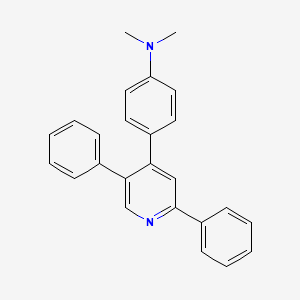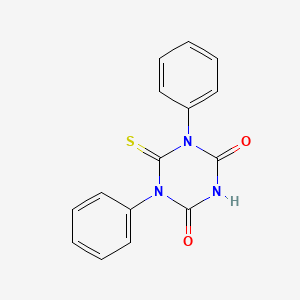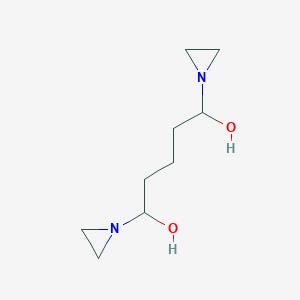silane CAS No. 90298-07-0](/img/structure/B14363836.png)
[4,5-Bis(4-methylphenyl)thiophen-2-yl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(4-methylphenyl)thiophen-2-ylsilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a thiophene ring substituted with two 4-methylphenyl groups and a trimethylsilyl group, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(4-methylphenyl)thiophen-2-ylsilane typically involves the reaction of 4-methylphenyl-substituted thiophene derivatives with trimethylsilyl reagents under specific conditions. The process may include steps such as:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Substitution with 4-methylphenyl groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the trimethylsilyl group: This is usually done using trimethylsilyl chloride or other silylating agents in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thiophene sulfur, potentially yielding dihydrothiophenes or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., Grignard reagents, organolithium compounds).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes, reduced aromatic derivatives.
Substitution: Halogenated thiophenes, functionalized aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into polymers and other materials for electronic and photonic applications.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Probes: Utilized in the development of probes for studying biological processes.
Industry:
Electronics: Employed in the fabrication of organic semiconductors and other electronic components.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(4-methylphenyl)thiophen-2-ylsilane depends on its application. In organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical transformations. In materials science, its electronic properties are exploited for creating conductive or semiconductive materials. The molecular targets and pathways involved are specific to the context in which the compound is used.
Comparación Con Compuestos Similares
Thiophene derivatives: Compounds like 2,5-bis(4-methylphenyl)thiophene.
Silylated aromatic compounds: Compounds such as trimethylsilylbenzene.
Uniqueness:
Structural Features: The combination of a thiophene ring with both 4-methylphenyl and trimethylsilyl groups is unique, providing distinct electronic and steric properties.
Versatility: Its ability to participate in a wide range of chemical reactions and applications makes it a valuable compound in research and industry.
Propiedades
Número CAS |
90298-07-0 |
|---|---|
Fórmula molecular |
C21H24SSi |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
[4,5-bis(4-methylphenyl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C21H24SSi/c1-15-6-10-17(11-7-15)19-14-20(23(3,4)5)22-21(19)18-12-8-16(2)9-13-18/h6-14H,1-5H3 |
Clave InChI |
FIMFQIKYWHRQCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)C)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)




![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)


![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)


![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)

